1-(4-Fluoropyridin-3-YL)ethanone
Overview
Description
1-(4-Fluoropyridin-3-YL)ethanone is a chemical compound with the molecular formula C7H6FNO . It has a molecular weight of 139.13 g/mol . The IUPAC name for this compound is 1-(4-fluoropyridin-3-yl)ethanone .
Molecular Structure Analysis
The InChI code for 1-(4-Fluoropyridin-3-YL)ethanone is 1S/C7H6FNO/c1-5(10)6-4-9-3-2-7(6)8/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
1-(4-Fluoropyridin-3-YL)ethanone has a density of 1.2±0.1 g/cm3 . Its boiling point is 221.7±20.0 °C at 760 mmHg . The compound is a solid at room temperature .Scientific Research Applications
Synthesis and Characterization
- 1-(4-Fluoropyridin-3-yl)ethanone and its derivatives have been synthesized and characterized using various spectroscopic techniques, including IR, NMR, and MS, demonstrating their potential in chemical research and applications in the field of molecular structure analysis (Govindhan et al., 2017).
Pharmaceutical Applications
- Derivatives of 1-(4-Fluoropyridin-3-yl)ethanone have been studied for their potential pharmacological properties. For instance, certain compounds have been evaluated for cytotoxicity and potential anti-neoplastic activities, indicating a role in cancer research (Mary et al., 2015).
Antimicrobial Activity
- Various derivatives of 1-(4-Fluoropyridin-3-yl)ethanone have been synthesized and tested for their antimicrobial properties, showcasing potential uses in developing new antimicrobial agents (Nagamani et al., 2018).
Photochemistry Research
- Studies on the photochemistry and crystal structures of 1-(4-Fluoropyridin-3-yl)ethanone derivatives reveal insights into their photostability and potential applications in photochemical reactions (Fu et al., 1998).
Materials Science and Fluorescence
- The compound has been used to synthesize and analyze fluorophores with applications in materials science. This includes the study of solid-state fluorescence properties, quantum yields, and lifetimes of crystals, demonstrating its utility in developing fluorescent materials (Dong et al., 2012).
Nonlinear Optics
- 1-(4-Fluoropyridin-3-yl)ethanone derivatives have been investigated for their role in nonlinear optics, contributing to the field of optical materials and technologies (Mary et al., 2015).
Drug Synthesis Intermediates
- The compound has been used as a key intermediate in the synthesis of various pharmaceutical drugs, exemplifying its importance in the pharmaceutical industry (Butters et al., 2001).
Safety and Hazards
properties
IUPAC Name |
1-(4-fluoropyridin-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO/c1-5(10)6-4-9-3-2-7(6)8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLIWMJVTPIDJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CN=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00695071 | |
Record name | 1-(4-Fluoropyridin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00695071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluoropyridin-3-YL)ethanone | |
CAS RN |
886364-63-2 | |
Record name | 1-(4-Fluoropyridin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00695071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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